ethyl 4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate is a complex organic compound featuring a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor like 2-amino-4-methylthiazole can be reacted with a suitable carbonyl compound to form the thiazolopyrimidine ring.
Attachment of the Piperazine Moiety: The thiazolopyrimidine intermediate is then reacted with piperazine-1-carboxylate under conditions that facilitate nucleophilic substitution, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl 4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Ethyl 4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate can be compared with other thiazolopyrimidine derivatives:
Similar Compounds: Compounds like ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate.
Uniqueness: The presence of the piperazine moiety and the specific substitution pattern on the thiazolopyrimidine ring make it unique, potentially offering distinct biological activities and chemical reactivity.
Biological Activity
Ethyl 4-[(2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse scientific literature.
Antimicrobial Properties
Research indicates that derivatives of thiazolo[3,2-a]pyrimidine exhibit notable antimicrobial activities. A study demonstrated that compounds within this class showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections .
Antitumor Activity
Several studies have focused on the antitumor effects of thiazolo-pyrimidine derivatives. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro assays revealed IC50 values indicating effective cytotoxicity against human cancer cell lines such as A431 (vulvar epidermal carcinoma) and others .
The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes involved in cellular proliferation and survival. Specifically, it has been suggested that these compounds may act as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis and cell division .
Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against a panel of bacterial strains including E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, demonstrating significant antimicrobial potential.
Study 2: Anticancer Activity
A recent study evaluated the anticancer activity of this compound on various human cancer cell lines. The results showed that at concentrations ranging from 10 to 100 µM, the compound significantly reduced cell viability by inducing apoptosis through mitochondrial pathways.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C15H18N4O4S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 4-(2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H18N4O4S/c1-3-23-15(22)18-6-4-17(5-7-18)12(20)11-8-16-14-19(13(11)21)9-10(2)24-14/h8-9H,3-7H2,1-2H3 |
InChI Key |
MLKZGKTXOPPNPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN=C3N(C2=O)C=C(S3)C |
Origin of Product |
United States |
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